molecular formula C12H18N2 B1335697 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine CAS No. 31466-46-3

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B1335697
CAS No.: 31466-46-3
M. Wt: 190.28 g/mol
InChI Key: DIFGFCHLYHBEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is an organic compound that features a phenyl group attached to a pyrrolidine ring via an ethanamine linker

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine, a part of the compound’s structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Cellular Effects

Compounds with a pyrrolidine ring have been shown to influence cell function . For example, the R-methyl group of a compound with a pyrrolidine ring was found to increase the mobility in the loop connecting helices 11 and 12 of the ERα protein .

Molecular Mechanism

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Temporal Effects in Laboratory Settings

It is known that the compound is a pale-yellow to yellow-brown liquid , suggesting that it may have stability over time.

Dosage Effects in Animal Models

Compounds with a pyrrolidine ring have been shown to produce opioid-like effects with a potency between those of morphine and fentanyl .

Metabolic Pathways

It is known that the pyrrolidine ring is involved in various metabolic pathways .

Transport and Distribution

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Subcellular Localization

It is known that the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    α-Pyrrolidinovalerophenone (α-PVP): A stimulant with a similar pyrrolidine structure.

    3,4-Methylenedioxypyrovalerone (MDPV): Another stimulant with a related structure.

    α-Pyrrolidinohexiophenone (α-PHP): A longer-chain homologue of α-PVP.

Uniqueness

2-Phenyl-2-(pyrrolidin-1-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a pyrrolidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFGFCHLYHBEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407318
Record name 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31466-46-3
Record name β-Phenyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31466-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 3
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 4
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 5
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-Phenyl-2-(pyrrolidin-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.